molecular formula C12H16 B176846 3-(2,5-Dimethylphenyl)-2-methyl-1-propene CAS No. 198713-79-0

3-(2,5-Dimethylphenyl)-2-methyl-1-propene

Cat. No.: B176846
CAS No.: 198713-79-0
M. Wt: 160.25 g/mol
InChI Key: INOKSNOLVCRWQY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propene chain attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2-methyl-1-propene typically involves the alkylation of 2,5-dimethylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylbenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the propene chain, yielding saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-2-methyl-1-propene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its double bond and aromatic ring. The molecular targets and pathways involved vary based on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenyl derivatives: Compounds with similar substitution patterns on the phenyl ring.

    Propene derivatives: Compounds with similar alkene chains.

Uniqueness

3-(2,5-Dimethylphenyl)-2-methyl-1-propene is unique due to the specific positioning of the methyl groups on the phenyl ring and the presence of the propene chain. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1,4-dimethyl-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)7-12-8-10(3)5-6-11(12)4/h5-6,8H,1,7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOKSNOLVCRWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641225
Record name 1,4-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198713-79-0
Record name 1,4-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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